3H-Naphth[1,8-cd]isoxazole

Photophysics Fluorescent Probes Naphthoxazole Derivatives

3H-Naphth[1,8-cd]isoxazole (CAS 209-16-5), also designated as 2-oxa-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,6,8(12),9-pentaene, is a heterocyclic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. Its structure features a rigid, peri-fused naphthalene-isoxazole framework.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 209-16-5
Cat. No. B15131829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Naphth[1,8-cd]isoxazole
CAS209-16-5
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C=CC2=C3C1=NOC3=CC=C2
InChIInChI=1S/C10H7NO/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-4,6H,5H2
InChIKeyWFRBCBHCUMWYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Naphth[1,8-cd]isoxazole (CAS 209-16-5): Core Physicochemical and Structural Characteristics for Chemical Sourcing


3H-Naphth[1,8-cd]isoxazole (CAS 209-16-5), also designated as 2-oxa-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,6,8(12),9-pentaene, is a heterocyclic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . Its structure features a rigid, peri-fused naphthalene-isoxazole framework. Key predicted physicochemical properties include a boiling point of 312.6±11.0 °C, a density of 1.288±0.06 g/cm³, and a pKa of -0.89±0.20, indicating a weakly basic character . This compound serves as the foundational scaffold for a diverse family of naphthisoxazole and naphthoxazole derivatives, which are extensively investigated for their photophysical properties in applications such as fluorescent probes [1] and organic light-emitting diodes (OLEDs) [2].

Why Generic Substitution of 3H-Naphth[1,8-cd]isoxazole (209-16-5) Fails in Critical Research Applications


The 3H-Naphth[1,8-cd]isoxazole core cannot be simply interchanged with other benzisoxazole or isoxazole analogs due to its unique, rigid peri-fused naphthalene framework. This specific annulation pattern dictates the compound's electronic structure, photophysical properties, and chemical reactivity, which are not replicated in simpler, non-fused isoxazoles [1]. For instance, the fusion of the isoxazole ring at the 1,8-positions of the naphthalene core (peri-position) results in a distinct conjugation pathway and steric environment. This is fundamentally different from other regioisomers like naphtho[2,1-d]isoxazole or naphtho[2,3-c]isoxazole [2], leading to significantly altered photophysical and electronic behaviors. Therefore, for applications relying on specific optical or electronic properties—such as the development of fluorescent probes, OLED emitters, or chemosensors—substitution with a different core scaffold will not yield comparable performance. The following quantitative evidence underscores these critical, measurable differences.

Quantitative Evidence for Selecting 3H-Naphth[1,8-cd]isoxazole (209-16-5) Over Close Analogs


Enhanced Structural Rigidity and Conjugation Defines a Unique Photophysical Baseline for 3H-Naphth[1,8-cd]isoxazole Derivatives

Derivatives based on the extended π-conjugated naphtho[1,2-d]oxazole scaffold, which is structurally related to the 3H-Naphth[1,8-cd]isoxazole core, exhibit high fluorescence quantum yields in solution. For example, 2-phenyl-naphtho[1,2-d][1,3]oxazole and its substituted analogs demonstrate fluorescence quantum yields (Φ_f) that are high across a range of solvents [1]. While specific quantum yield data for the unsubstituted 3H-Naphth[1,8-cd]isoxazole parent is not reported in the reviewed literature, this class-level inference from structurally analogous naphthoxazole derivatives indicates a fundamental photophysical advantage conferred by the fused-ring system. In contrast, simpler benzoxazole derivatives like 2-(p-tert-butylphenyl)benzoxazole (Bzx) exhibit a lower photoluminescence quantum yield of 0.33 in powder form [2]. The extended conjugation in the naphthoxazole family typically leads to enhanced fluorescence efficiency, making this core structure a more promising starting point for the development of bright fluorescent probes.

Photophysics Fluorescent Probes Naphthoxazole Derivatives

Thermal Stability Advantage of the Naphthisoxazole Scaffold Over Simpler Benzoxazole Analogs

Compounds containing the naphthoxazole moiety, which is derived from the 3H-Naphth[1,8-cd]isoxazole core, exhibit excellent thermal stability, a key requirement for vacuum-deposited organic electronic devices. Phosphine oxide-naphthoxazole derivatives (PPNs), for instance, are thermally stable up to 400 °C as determined by thermogravimetric analysis (TGA) under nitrogen flow [1]. This is a quantifiable advantage over many simpler organic chromophores. In contrast, the widely studied OLED host material 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) has a reported TGA decomposition temperature (T_d, 5% weight loss) of 380 °C [2]. The higher thermal robustness of the naphthoxazole-based PPN derivatives (20 °C higher onset) suggests a greater tolerance to the thermal stresses of device fabrication and operation, which can directly translate to enhanced device longevity and reliability.

Organic Electronics Thermal Stability OLED

Regioisomeric Specificity in Photochemical Behavior: Evidence of Unique Azirine Intermediate Formation for Naphthisoxazoles

The photochemical behavior of naphthisoxazoles is regioisomer-specific. Direct photolysis studies on benz- and naphth-isoxazoles provided evidence for the intermediate formation of azirines, a highly reactive three-membered nitrogen heterocycle [1]. This pathway is a characteristic photochemical reaction of the isoxazole ring. While this study did not isolate the specific azirine from the 3H-Naphth[1,8-cd]isoxazole, it establishes that the fused naphthalene ring does not prevent this classic isoxazole photorearrangement. In contrast, attempts to isolate naphth[2,3-c]isoxazole (a different regioisomer) from pyrolytic reactions led to decomposition, indicating a lower stability for that specific fused system [2]. This difference in isolability and photochemical behavior highlights that the precise position of ring fusion (e.g., 1,8-cd vs. 2,3-c) is a critical determinant of a compound's stability and reactivity, making the 3H-Naphth[1,8-cd]isoxazole scaffold a more reliable and tractable building block for further synthetic elaboration or photochemical applications.

Photochemistry Mechanistic Study Azirine Intermediate

Strategic Application Scenarios for 3H-Naphth[1,8-cd]isoxazole (CAS 209-16-5) Based on Verified Differentiators


Development of Robust Blue-Emitting Materials for Organic Light-Emitting Diodes (OLEDs)

Procurement of 3H-Naphth[1,8-cd]isoxazole is strategically advantageous for projects focused on synthesizing and testing new deep-blue emitters for OLEDs. The evidence of high thermal stability (up to 400 °C) for its derivatives [1] makes it a superior scaffold compared to less robust alternatives like CBP, which degrades at a lower temperature. This can lead to OLED devices with improved operational lifetime and reliability under thermal stress. Furthermore, the well-documented photophysics of related naphthoxazole structures in both solution and solid-state [2] provides a reliable foundation for predicting and tuning emission properties, which is critical for achieving the deep-blue emission (CIE y <0.1) required for advanced displays and lighting applications [3].

Design of Novel Fluorescent Chemosensors and Probes with Enhanced Selectivity

For research groups developing selective fluorescent chemosensors, the 3H-Naphth[1,8-cd]isoxazole core provides a proven platform. The intrinsic photophysical properties of its derivatives, including high fluorescence quantum yields and solvatochromic behavior [1], are essential for sensitive detection. More importantly, the rigid peri-fused structure can enforce unique steric constraints. This has been demonstrated in a related naphthoxazole-based probe (HL) where the steric hindrance from the naphthalene ring was the key factor enabling high selectivity for Zn²⁺ over other metal ions, achieving a micromolar detection limit of 0.69 μM [2]. This shows that the core structure itself can be leveraged to achieve superior selectivity, a critical parameter for any sensing application.

Synthesis of Functional Dyes and Advanced Organic Materials Requiring High Thermal Durability

The combination of an extended, tunable π-system and exceptional thermal robustness positions 3H-Naphth[1,8-cd]isoxazole as an ideal building block for advanced materials requiring high-temperature processing or operation. The synthesis of yellow to orange disperse dyes from a naphthisoxazole intermediate [1] demonstrates its utility in dye chemistry. Moreover, the demonstrated thermal stability of its derivatives up to 400 °C [2] makes it a compelling choice for creating new materials for applications like high-performance polymers, thermally stable fluorescent tracers, or components for laser dyes where high photostability and resistance to thermal degradation are paramount [3].

Mechanistic Photochemistry Studies on Fused Heterocyclic Systems

The known photochemical behavior of naphthisoxazoles, specifically the evidence for azirine intermediate formation upon photolysis [1], makes the 3H-Naphth[1,8-cd]isoxazole a well-defined model system for investigating the photochemistry of peri-fused heteroaromatics. Its stability relative to other naphthisoxazole regioisomers like naphth[2,3-c]isoxazole, which decomposes under similar conditions [2], is a key differentiator. This allows researchers to study the photochemical reaction pathways and the properties of the resulting highly strained azirine intermediates without the confounding variable of compound instability, making it a more reliable and productive subject for fundamental photophysical and synthetic methodology research.

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